3-methyl-2-oxo-1H-imidazole-4-carbaldehyde
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Overview
Description
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is a heterocyclic compound with a molecular formula of C5H6N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-methyl-1H-imidazole-5-carbaldehyde with n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). After stirring the mixture for 30 minutes, dimethylformamide (DMF) is added, and the reaction is allowed to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-oxo-1H-imidazole-4-carboxylic acid.
Reduction: 3-methyl-2-oxo-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is not well-documented. as a derivative of imidazole, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-imidazole-4-carbaldehyde
- 1H-imidazole-2-carbaldehyde
- 4-imidazolecarboxaldehyde
Uniqueness
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the imidazole ring.
Properties
CAS No. |
175436-11-0 |
---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.115 |
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(3-8)2-6-5(7)9/h2-3H,1H3,(H,6,9) |
InChI Key |
LPHSMVIFRNPKCM-UHFFFAOYSA-N |
SMILES |
CN1C(=CNC1=O)C=O |
Synonyms |
1H-Imidazole-4-carboxaldehyde,2,3-dihydro-3-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
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